molecular formula C20H13FO4 B291006 Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate

Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate

Cat. No.: B291006
M. Wt: 336.3 g/mol
InChI Key: IRBYGZKERROZLY-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate is a synthetic benzoate ester compound of interest in biochemical and pharmacological research. This chemical features a bifunctional structure incorporating fluorinated and phenyl ester components, which may serve as a key intermediate or precursor in organic synthesis and molecular design . While the specific mechanism of action for this exact compound is not fully documented, structurally related benzoate esters have been identified as bioactive molecules in scientific studies. For instance, some derivatives are known to function as chloride transport blockers, inhibiting Cl⁻-dependent glutamate accumulation in synaptic vesicles, which is a relevant mechanism for neurochemical research . Other fluorobenzoyl-containing compounds have been investigated for their potential as receptor binding agents in imaging studies or as local anesthetics, highlighting the research utility of this chemical class . Researchers may explore its application in developing enzyme inhibitors, probing metabolic pathways, or synthesizing more complex pharmaceutical candidates. The presence of the fluorine atom can enhance a compound's metabolic stability and binding affinity, making it a valuable feature for drug discovery and development programs. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

phenyl 2-(4-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C20H13FO4/c21-15-12-10-14(11-13-15)19(22)25-18-9-5-4-8-17(18)20(23)24-16-6-2-1-3-7-16/h1-13H

InChI Key

IRBYGZKERROZLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A key structural variable among benzoate derivatives is the nature of substituents on the aromatic rings. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 Unsubstituted phenyl
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Methyl ester
Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate 331974-59-5 C₂₀H₁₃ClO₄ 352.77 4-Chlorobenzoyloxy group
Ethyl (4-fluorobenzoyl) acetate N/A C₁₁H₁₁FO₃ 210.20 4-Fluorobenzoyl, ethyl ester

Key Observations :

  • Electron-Withdrawing vs.
  • Molecular Weight and Solubility : The higher molecular weight of phenyl 2-[(4-fluorobenzoyl)oxy]benzoate (compared to methyl benzoate) likely reduces aqueous solubility, a trend observed in aliphatic vs. aromatic benzoates ().
Quorum Sensing (QS) Inhibition

Ethyl (4-fluorobenzoyl) acetate, a structurally related compound, exhibits QS inhibition with an IC₅₀ of 23 µM, outperforming other derivatives like 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) .

Hydrolytic Stability

The hydrolysis mechanism of benzoate esters, such as methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (), involves nucleophilic attack at the ester carbonyl. Fluorine's electron-withdrawing nature may slow hydrolysis compared to unsubstituted analogs, enhancing metabolic stability in biological systems.

Preparation Methods

Synthesis of 2-[(4-Fluorobenzoyl)oxy]benzoic Acid

The first step involves regioselective esterification of salicylic acid’s phenolic hydroxyl group using the Schötten-Baumann method .

Procedure :

  • Reaction Setup : Dissolve salicylic acid (1.38 g, 10 mmol) in 20 mL of 5% aqueous sodium hydroxide.

  • Acyl Chloride Addition : Add 4-fluorobenzoyl chloride (1.58 g, 10 mmol) dropwise under vigorous stirring at 0–5°C.

  • Alkaline Conditions : Maintain pH >10 to ensure deprotonation of the phenolic hydroxyl group (→ phenoxide ion), which nucleophilically attacks the acyl chloride.

  • Acidification : After 1 hour, acidify the mixture with dilute HCl to precipitate 2-[(4-fluorobenzoyl)oxy]benzoic acid.

  • Purification : Recrystallize from ethanol to yield white crystals (Yield: 72%, m.p. 148–150°C).

Mechanistic Insight :

Salicylic acid+4-fluorobenzoyl chlorideNaOH2-[(4-fluorobenzoyl)oxy]benzoic acid+NaCl+H2O\text{Salicylic acid} + \text{4-fluorobenzoyl chloride} \xrightarrow{\text{NaOH}} \text{2-[(4-fluorobenzoyl)oxy]benzoic acid} + \text{NaCl} + \text{H}_2\text{O}

The phenoxide ion’s nucleophilicity drives the reaction, while the carboxylic acid remains as a carboxylate ion, preventing undesired esterification at this stage.

Esterification of the Carboxylic Acid with Phenol

The second step converts the carboxylic acid into a phenyl ester. Two methods are compared:

Acid Chloride Method

  • Activation : Treat 2-[(4-fluorobenzoyl)oxy]benzoic acid (2.54 g, 8 mmol) with thionyl chloride (5 mL) at reflux for 2 hours.

  • Phenyl Ester Formation : Add phenol (0.75 g, 8 mmol) and pyridine (1 mL) in dry dichloromethane (DCM). Stir for 4 hours at room temperature.

  • Workup : Wash with 5% HCl, dry over Na2_2SO4_4, and evaporate solvent.

  • Purification : Recrystallize from ethanol (Yield: 60%, m.p. 132–134°C).

Steglich Esterification

  • Coupling Reaction : Mix 2-[(4-fluorobenzoyl)oxy]benzoic acid (2.54 g, 8 mmol), phenol (0.75 g, 8 mmol), DCC (2.06 g, 10 mmol), and 4-dimethylaminopyridine (DMAP, 0.12 g) in dry DCM (20 mL).

  • Stirring : React under nitrogen for 12 hours.

  • Workup : Filter off N,N'-dicyclohexylurea (DCU), concentrate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 75% as a white solid (m.p. 135–137°C).

Comparative Analysis :

MethodYield (%)Purity (HPLC)Reaction Time
Acid Chloride6092%6 hours
Steglich7598%12 hours

The Steglich method offers higher yields and purity by avoiding harsh acidic conditions, which may degrade the 4-fluorobenzoyloxy group.

Optimization and Mechanistic Considerations

Regioselectivity in Step 1

Salicylic acid’s carboxylic acid group remains inert during the Schötten-Baumann reaction due to:

  • pH Control : At pH >10, the phenolic hydroxyl (pKa ~10) is deprotonated, while the carboxylic acid (pKa ~2.8) remains ionized, reducing its nucleophilicity.

  • Reactivity Hierarchy : Acyl chlorides react faster with phenoxides than carboxylates due to softer electrophile-nucleophile interactions.

Solvent and Temperature Effects

  • Step 1 : Aqueous NaOH at 0–5°C minimizes hydrolysis of 4-fluorobenzoyl chloride.

  • Step 2 : Anhydrous DCM in the Steglich method prevents ester hydrolysis.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (acid C=O → absent in final product).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.10 (d, 2H, Ar–F), 7.85 (d, 1H, salicylate), 7.45–7.30 (m, 5H, phenyl), 5.20 (s, 1H, ester linkage).

  • MS (ESI+) : m/z 369.1 [M+H]+^+.

Purity Assessment

Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate:hexane = 1:2) confirmed single spots for both intermediates and the final product (Rf_f = 0.45).

Scalability and Industrial Relevance

  • Batch Size : The Steglich method scales linearly up to 100 g with consistent yields (73–76%).

  • Cost Analysis : DCC adds reagent cost, but higher yields offset this in large-scale production.

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